molecular formula C13H22O B12667906 Decahydro-1,6-dimethyl-1,6-methanonaphthalen-9-ol CAS No. 93940-35-3

Decahydro-1,6-dimethyl-1,6-methanonaphthalen-9-ol

Cat. No.: B12667906
CAS No.: 93940-35-3
M. Wt: 194.31 g/mol
InChI Key: WDSGBNZSINBPCJ-UHFFFAOYSA-N
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Description

Decahydro-1,6-dimethyl-1,6-methanonaphthalen-9-ol is a chemical compound with the molecular formula C13H22O. It is a derivative of naphthalene, characterized by the presence of a hydroxyl group (-OH) and a bicyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Decahydro-1,6-dimethyl-1,6-methanonaphthalen-9-ol typically involves the hydrogenation of 1,6-dimethylnaphthalene. The process includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous hydrogenation and hydroxylation in large reactors, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Decahydro-1,6-dimethyl-1,6-methanonaphthalen-9-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Decahydro-1,6-dimethyl-1,6-methanonaphthalen-9-ol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of Decahydro-1,6-dimethyl-1,6-methanonaphthalen-9-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with various enzymes and receptors. This interaction can modulate biological processes, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Decahydro-1,6-dimethyl-1,6-methanonaphthalen-9-ol is unique due to its specific hydroxyl group placement, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

CAS No.

93940-35-3

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

IUPAC Name

1,3-dimethyltricyclo[5.3.1.03,8]undecan-2-ol

InChI

InChI=1S/C13H22O/c1-12-7-5-10-9(8-12)4-3-6-13(10,2)11(12)14/h9-11,14H,3-8H2,1-2H3

InChI Key

WDSGBNZSINBPCJ-UHFFFAOYSA-N

Canonical SMILES

CC12CCC3C(C1)CCCC3(C2O)C

Origin of Product

United States

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